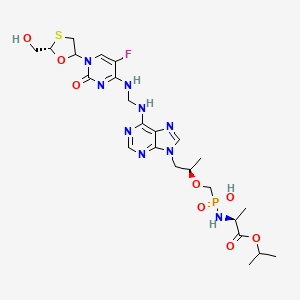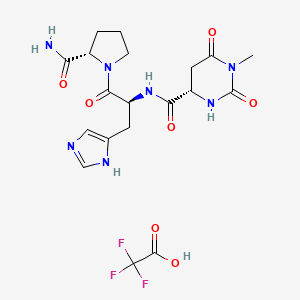
Taltirelin Trifluoroacetic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taltirelin Trifluoroacetic Acid Salt is a biochemical compound with the molecular formula C19H24F3N7O7 and a molecular weight of 519.43 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . Taltirelin is an analogue of thyrotropin-releasing hormone (TRH) and has been developed to stimulate the secretion of thyrotropic hormone (TSH) and enhance recognition memory function .
Métodos De Preparación
The synthesis of Taltirelin involves several steps. One method starts with L-asparagine as the starting material and involves Friedel-Crafts acylation, esterification, methylation, and hydrogenation to produce an intermediate, S-1-methyl-4,5-dihydro-orotic acid . This intermediate is then reacted with Fmoc-His (Trt)-OH and Pro-NH2 to form His (Trt)-Pro-NH2, which is subsequently deprotected . The final condensation reaction between S-1-methyl-4,5-dihydro-orotic acid and His (Trt)-Pro-NH2, followed by the addition of trifluoroacetic acid, results in the formation of Taltirelin Trifluoroacetic Acid Salt . The product is then purified, desalted, and freeze-dried .
Análisis De Reacciones Químicas
Taltirelin Trifluoroacetic Acid Salt undergoes various chemical reactions, including condensation and deprotection reactions . Common reagents used in these reactions include trifluoroacetic acid, Fmoc-His (Trt)-OH, and Pro-NH2 . The major products formed from these reactions are intermediates such as S-1-methyl-4,5-dihydro-orotic acid and His (Trt)-Pro-NH2, which ultimately lead to the formation of this compound .
Aplicaciones Científicas De Investigación
Taltirelin Trifluoroacetic Acid Salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various synthetic applications . In biology and medicine, Taltirelin is studied for its potential therapeutic effects on central nervous system disorders, including epilepsy, schizophrenia, spinal cord trauma, Alzheimer’s disease, Parkinson’s disease, and depression . It is also used to enhance recognition memory function and stimulate the secretion of thyrotropic hormone . In industry, this compound is used in proteomics research .
Mecanismo De Acción
Taltirelin exerts its effects by activating the thyrotropin-releasing hormone receptor (TRHR), which is a class A G protein-coupled receptor . This activation leads to the coupling of Gαq/G11 and the subsequent production of inositol-1,4,5-triphosphate and the release of intracellular calcium ions . Taltirelin has minimal endocrine activity but favorable neural stimulant properties, including selectively increasing tongue motor activity in sleep . It has been shown to have a longer effective duration, higher intrinsic efficacy, and more potent central nervous system stimulant activity compared to thyrotropin-releasing hormone .
Comparación Con Compuestos Similares
Taltirelin Trifluoroacetic Acid Salt is unique compared to other similar compounds due to its improved central nervous system activity and pharmacological properties . Similar compounds include thyrotropin-releasing hormone, which has a shorter half-life and lower central nervous system stimulant activity . Other related compounds include trifluoroacetic acid and its salts, which are widely used in organic chemistry for various purposes . Trifluoroacetic acid is a stronger acid than acetic acid and is used as a solvent and reagent in chemical transformations .
Propiedades
Fórmula molecular |
C19H24F3N7O7 |
|---|---|
Peso molecular |
519.4 g/mol |
Nombre IUPAC |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H23N7O5.C2HF3O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;3-2(4,5)1(6)7/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);(H,6,7)/t10-,11-,12-;/m0./s1 |
Clave InChI |
MPHHNZYPQHGMFE-LFELFHSZSA-N |
SMILES isomérico |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


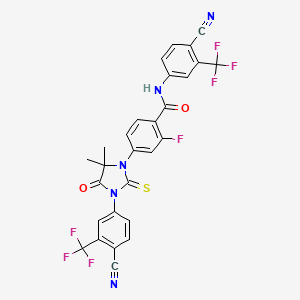
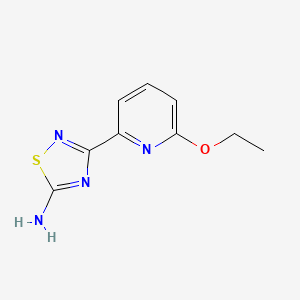



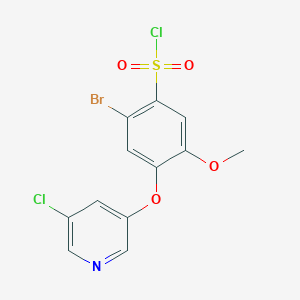
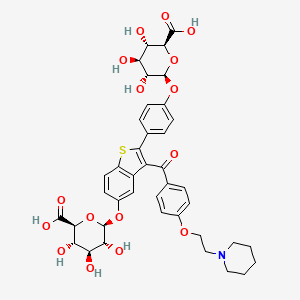
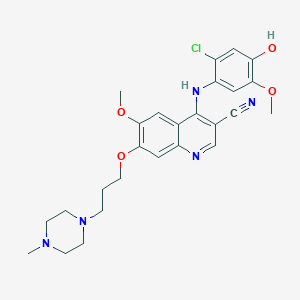
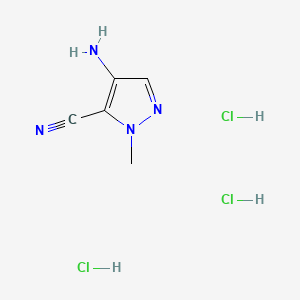
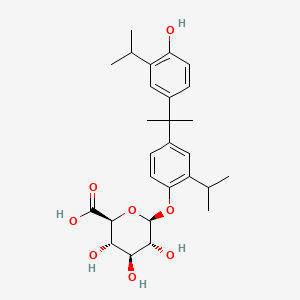
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

